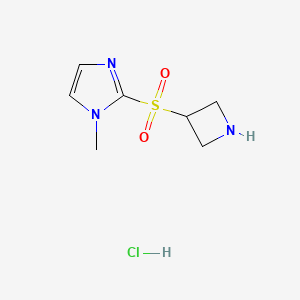
(3-Chlor-4-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronsäure
Übersicht
Beschreibung
“(3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid” is a chemical compound that can be purchased from various suppliers . It has a molecular formula of C13H20BClN2O2 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 282.57 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kreuzkupplungsreaktionen
CEPM wird in Suzuki–Miyaura (SM)-Kreuzkupplungen verwendet, einer wichtigen Reaktion in der organischen Chemie zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Dieser Prozess ist aufgrund seiner milden Bedingungen, der Toleranz gegenüber funktionellen Gruppen und der Verwendung umweltfreundlicher Organoboran-Reagenzien bevorzugt. CEPM spielt eine entscheidende Rolle bei der SM-Kupplung, da es als nukleophiles Agens wirkt und die organische Gruppe während der Transmetallierung von Bor auf Palladium überträgt .
Protodeboronierung und Homologisierung
Im Bereich der synthetischen organischen Chemie unterliegt CEPM einer Protodeboronierung, einer Reaktion, bei der die Bor-Einheit entfernt wird. Dies wird mit der Matteson–CH2–Homologisierung kombiniert, die die anti-Markovnikov-Alken-Hydromethylierung ermöglicht, eine Transformation, die für die Synthese komplexer Moleküle wertvoll ist. Die Stabilität von CEPM als Boronsäureester macht es zu einem idealen Kandidaten für solche Transformationen .
Medizinische Chemie: Muskarinische Acetylcholinrezeptor-Agonisten
CEPM ist an der Synthese von Biarylamiden mit agonischer Aktivität gegenüber dem muskarinischen Acetylcholinrezeptor-Subtyp M1 beteiligt. Diese Rezeptoren spielen eine Rolle bei der kognitiven Funktion, und Agonisten können potenzielle Behandlungen für Alzheimer-Krankheit und andere kognitive Störungen sein .
Dermatologische Anwendungen
Die Verbindung wird zur Herstellung von Borinsäure-Picolinat-Estern verwendet, die Anwendungen gegen verschiedene Hauterkrankungen haben. Die Boronsäure-Einheit in CEPM bietet eine reaktive Stelle für weitere chemische Umwandlungen, die zur Entwicklung von Behandlungen für Hauterkrankungen führen .
Schmerzmanagement: TRPV1-Antagonisten
CEPM dient als Reaktant bei der Synthese von TRPV1-Antagonisten. Diese Antagonisten werden als Behandlungen für chronische Schmerzen untersucht, indem sie den TRPV1-Rezeptor angreifen, der bekanntermaßen an der Schmerzempfindung beteiligt ist .
Fluorensynthese
CEPM ist ein Reaktant bei intramolekularen aromatischen Carbenoid-Insertionsreaktionen, die zur Synthese von Fluorenen verwendet werden. Fluorene sind aufgrund ihrer halbleitenden Eigenschaften wichtig für die Entwicklung organischer elektronischer Materialien .
Wirkmechanismus
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in other molecules .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the attached (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl) moiety) from boron to a transition metal catalyst, typically palladium . This forms a new metal-carbon bond, enabling the coupling of the (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl) group with other molecules .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling suggests it could be involved in the synthesis of various organic compounds . These could potentially affect a wide range of biochemical pathways, depending on the nature of the other molecules involved in the coupling reaction .
Result of Action
The molecular and cellular effects of (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid’s action would depend on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling, the primary result is the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .
Action Environment
The action, efficacy, and stability of (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling can be affected by the choice of solvent, the temperature, and the pH of the reaction environment . Additionally, the presence of water can lead to the hydrolysis of boronic acids, potentially affecting the stability of (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid .
Eigenschaften
IUPAC Name |
[3-chloro-4-[(4-ethylpiperazin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BClN2O2/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(14(18)19)9-13(11)15/h3-4,9,18-19H,2,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQYBHGCTFMYGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN2CCN(CC2)CC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401163310 | |
| Record name | Boronic acid, B-[3-chloro-4-[(4-ethyl-1-piperazinyl)methyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401163310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704074-25-8 | |
| Record name | Boronic acid, B-[3-chloro-4-[(4-ethyl-1-piperazinyl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-chloro-4-[(4-ethyl-1-piperazinyl)methyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401163310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1447705.png)



![2-[2-Bromo-3-cyano-4-(difluoromethyl)phenyl]acetic acid](/img/structure/B1447709.png)




![3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447718.png)
